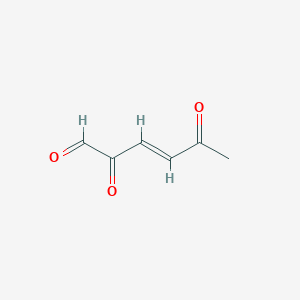
(Z)-Tamarindienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-Tamarindienal is a natural compound found in the leaves and fruits of the tamarind tree. It is a member of the class of compounds known as terpenoids, which are known for their diverse biological activities. (Z)-Tamarindienal has been the subject of numerous scientific studies due to its potential applications in various fields, including medicine, agriculture, and food science. In
Scientific Research Applications
Antimicrobial and Anti-Inflammatory Properties :
- Tamarindus indica, from which (Z)-Tamarindienal is derived, has been studied for its antimicrobial and anti-inflammatory activities. For instance, a study revealed that the root extracts of Tamarindus indica showed significant analgesic and anti-inflammatory activity when compared to standard drugs (Gupta & Singh, 2017).
- Another study highlighted the development of controlled release spheroids using natural polysaccharides from tamarind as release modifiers, indicating potential applications in drug delivery systems (Kulkarni et al., 2005).
Pharmacological Evaluation for Various Therapeutic Effects :
- Research on Tamarix aphylla, related to the Tamarindus family, demonstrated significant anti-inflammatory, anti-pyretic, and anti-nociceptive activities in animal models, suggesting its potential for pain relief and inflammation reduction (Iqbal et al., 2017).
Phytochemical Analysis and Antimicrobial Activity :
- A comprehensive phytochemical analysis of Tamarindus indica demonstrated its broad-spectrum antibacterial activity, which could be a potential source for new classes of antibiotics (Doughari, 2007).
Anti-inflammatory and Antioxidant Activities :
- Ethanol extracts from various parts of Tamarindus indica were evaluated and found to possess potent anti-inflammatory and antioxidant activities, confirming their use in traditional medicine (Borquaye et al., 2020).
Effect on Fluoride Excretion :
- A study on the effect of tamarind ingestion on fluoride excretion in humans suggested that tamarind intake could help in delaying the progression of fluorosis by enhancing urinary excretion of fluoride (Khandare et al., 2002).
properties
CAS RN |
149575-43-9 |
|---|---|
Product Name |
(Z)-Tamarindienal |
Molecular Formula |
C6H6O3 |
Molecular Weight |
126.11 g/mol |
IUPAC Name |
(E)-2,5-dioxohex-3-enal |
InChI |
InChI=1S/C6H6O3/c1-5(8)2-3-6(9)4-7/h2-4H,1H3/b3-2+ |
InChI Key |
GJWAOCRWRRWJKU-IHWYPQMZSA-N |
Isomeric SMILES |
CC(=O)/C=C/C(=O)C=O |
SMILES |
CC(=O)C=CC(=O)C=O |
Canonical SMILES |
CC(=O)C=CC(=O)C=O |
synonyms |
3,5-Hexadienal, 5-hydroxy-2-oxo-, (3Z)- (9CI) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



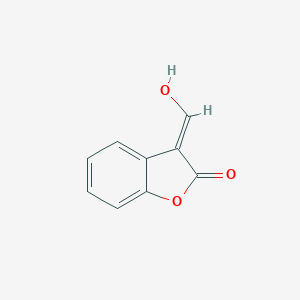
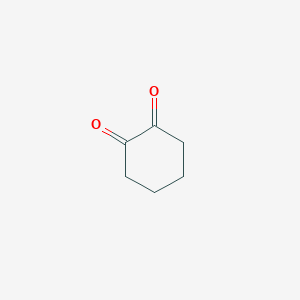
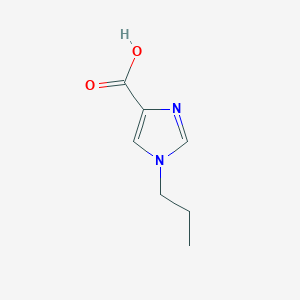
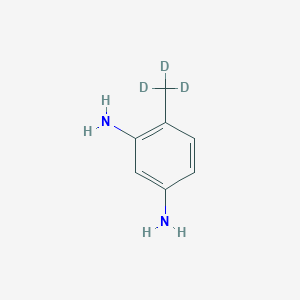
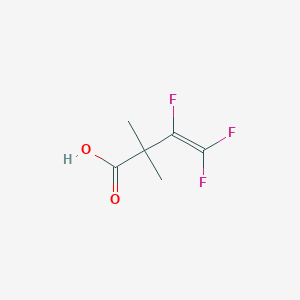
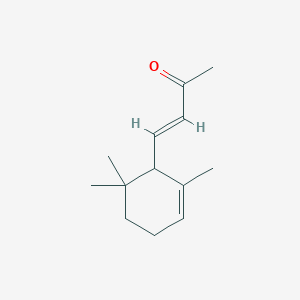
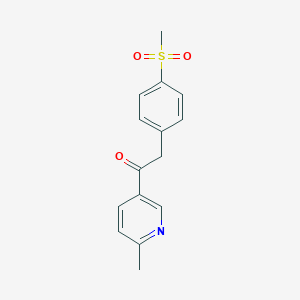
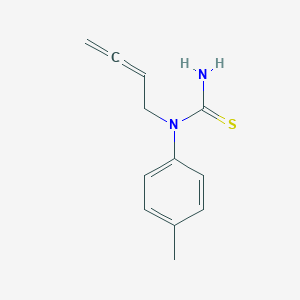
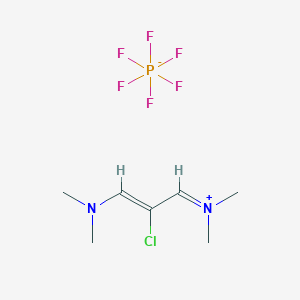
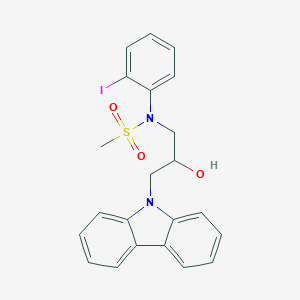
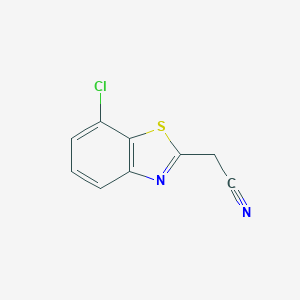
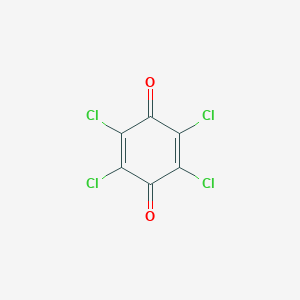
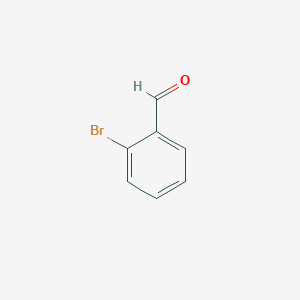
![5-[(6,7-Diethoxy-3,4-dihydroisoquinolin-1-yl)methyl]-2-ethoxyphenol](/img/structure/B122851.png)